molecular formula C8H7BrFNO B13553898 2-Amino-1-(3-bromo-5-fluorophenyl)ethan-1-one

2-Amino-1-(3-bromo-5-fluorophenyl)ethan-1-one

Cat. No.: B13553898
M. Wt: 232.05 g/mol
InChI Key: XVUCPPPAXFMIPS-UHFFFAOYSA-N
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Description

2-Amino-1-(3-bromo-5-fluorophenyl)ethan-1-one is an organic compound with the molecular formula C8H7BrFNO and a molecular weight of 232.05 g/mol . This compound is characterized by the presence of an amino group, a bromine atom, and a fluorine atom attached to a phenyl ring, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(3-bromo-5-fluorophenyl)ethan-1-one typically involves the reaction of 3-bromo-5-fluoroaniline with an appropriate ketone under controlled conditions. One common method involves the use of a solvent such as ethanol or acetone, with the reaction being catalyzed by a base like sodium hydroxide . The reaction mixture is then heated to facilitate the formation of the desired product, which is subsequently purified through crystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(3-bromo-5-fluorophenyl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-1-(3-bromo-5-fluorophenyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-1-(3-bromo-5-fluorophenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of the amino, bromine, and fluorine groups allows the compound to form strong interactions with target proteins, potentially inhibiting or activating their functions .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H7BrFNO

Molecular Weight

232.05 g/mol

IUPAC Name

2-amino-1-(3-bromo-5-fluorophenyl)ethanone

InChI

InChI=1S/C8H7BrFNO/c9-6-1-5(8(12)4-11)2-7(10)3-6/h1-3H,4,11H2

InChI Key

XVUCPPPAXFMIPS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)Br)C(=O)CN

Origin of Product

United States

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